N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features a pyridine ring, a thiazole ring, a tetrahydrofuran moiety, and a nicotinamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be formed through a cyclization reaction involving a thiourea and an α-haloketone.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via an etherification reaction, where a hydroxyl group on the nicotinamide is reacted with a tetrahydrofuran derivative under acidic or basic conditions.
Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the tetrahydrofuran-nicotinamide intermediate using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine, thiazole, or nicotinamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for diseases due to its unique structure.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds with similar nicotinamide structures.
Thiazole Derivatives: Compounds containing the thiazole ring.
Pyridine Derivatives: Compounds with a pyridine ring.
Uniqueness
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the combination of its structural motifs, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(13-3-4-16(20-9-13)25-14-5-7-24-10-14)22-18-21-15(11-26-18)12-2-1-6-19-8-12/h1-4,6,8-9,11,14H,5,7,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZIIFCZAZERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.